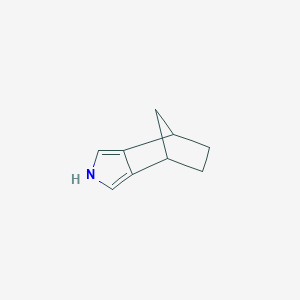

4,5,6,7-Tetrahydro-2H-4,7-methanoisoindole

Description

Structure

3D Structure

Properties

CAS No. |

73696-20-5 |

|---|---|

Molecular Formula |

C9H11N |

Molecular Weight |

133.19 g/mol |

IUPAC Name |

4-azatricyclo[5.2.1.02,6]deca-2,5-diene |

InChI |

InChI=1S/C9H11N/c1-2-7-3-6(1)8-4-10-5-9(7)8/h4-7,10H,1-3H2 |

InChI Key |

BCDNWNAVOFAINV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2CC1C3=CNC=C23 |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 4,5,6,7 Tetrahydro 2h 4,7 Methanoisoindole

Foundational Synthetic Pathways to the Core Scaffold

The construction of the 4,5,6,7-tetrahydro-2H-4,7-methanoisoindole core relies on well-established cyclization and imide formation reactions, utilizing readily available precursors.

Cyclization Reactions for Tetrahydroisoindole Framework Formation

The fundamental approach to constructing the tetrahydroisoindole framework often involves cyclization reactions. A key strategy is the palladium-catalyzed hydride reduction of substituted 1,3-dihydro-2H-isoindoles (isoindolines). nih.gov This method effectively reduces the aromatic portion of the isoindoline (B1297411) ring system to yield the desired saturated 4,5,6,7-tetrahydro-2H-isoindole structure. nih.gov The reaction proceeds under relatively mild conditions, highlighting its utility in synthetic chemistry. Another significant cyclization approach is the Pomeranz–Fritsch–Bobbitt cyclization, a classical method for creating the tetrahydroisoquinoline core, which can be adapted for related isoindole syntheses. mdpi.com

Precursor Design and Selection (e.g., Norbornene Derivatives, Dicarboxylic Anhydrides, Amines)

The selection of appropriate precursors is critical for the successful synthesis of the target molecule. Key starting materials include norbornene derivatives, dicarboxylic anhydrides, and various amines.

Norbornene Derivatives: Norbornene and its derivatives are highly reactive due to their strained cyclic structure, making them ideal substrates for various polymerization and addition reactions. mdpi.com Specifically, cis-Norbornene-exo-2,3-dicarboxylic Anhydride (B1165640) is a common starting material. chemicalbook.com The rigid bicyclic framework of norbornene provides the characteristic "methano" bridge in the final product. The reactivity of norbornene derivatives can be tuned by the presence of functional groups. mdpi.comnih.gov

Dicarboxylic Anhydrides: Dicarboxylic anhydrides, such as phthalic anhydride and its derivatives, are essential for forming the imide ring of the isoindole system. mdpi.comlibretexts.org These anhydrides react with primary amines to form an intermediate amic acid, which then undergoes cyclization to the imide. The choice of dicarboxylic anhydride can influence the properties of the final product. Common dicarboxylic acids used in such syntheses include adipic, suberic, azelaic, and sebacic acids. iosrjournals.org The conversion of dicarboxylic acids to their corresponding anhydrides can often be achieved by gentle heating. libretexts.orgresearchgate.net

Amines: A primary amine is required to introduce the nitrogen atom into the isoindole ring. The nature of the amine's substituent (R-group) can be varied to introduce a wide range of functionalities into the final molecule. For instance, using a simple amine like ammonia (B1221849) or a primary alkylamine will result in an N-unsubstituted or N-alkylated isoindole, respectively.

| Precursor Type | Specific Example | Role in Synthesis |

|---|---|---|

| Norbornene Derivative | cis-Norbornene-exo-2,3-dicarboxylic Anhydride | Provides the bridged bicyclic framework |

| Dicarboxylic Anhydride | Phthalic Anhydride | Forms the imide ring |

| Amine | Primary Amine (e.g., Aniline) | Introduces the nitrogen atom for the isoindole ring |

Imide Formation and Ring Closure Methodologies

The final step in the formation of the core scaffold is the imide formation and ring closure. This is typically achieved through the reaction of a dicarboxylic anhydride with a primary amine. chemicalbook.com The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of a carboxylic acid and an amide, known as an amic acid. Subsequent heating of the amic acid induces an intramolecular condensation reaction, where the carboxylic acid and amide functionalities react to form the five-membered imide ring, with the elimination of a water molecule. This ring closure solidifies the this compound structure.

Functionalization and Derivatization Approaches

Once the core this compound scaffold is synthesized, it can be further modified to introduce various functional groups, thereby altering its chemical and physical properties.

Introduction of Substituents via Alkylation and Arylation Reactions

Substituents can be introduced onto the isoindole nitrogen via alkylation or arylation reactions. N-alkylation can be achieved by treating the parent imide with an alkyl halide in the presence of a base. For example, N-alkylation of a pyrrole (B145914) can be accomplished using acrylonitrile. nih.gov Similarly, arylation can introduce aromatic moieties. For instance, 2-phenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a known derivative where a phenyl group is attached to the nitrogen atom. chemicalbook.com These reactions expand the diversity of accessible derivatives from the core scaffold.

Electrophilic and Nucleophilic Substitution Strategies

The aromatic character of the isoindole ring system, even in its tetrahydro form, allows for electrophilic substitution reactions. researchgate.net Electrophilic aromatic substitution (SEAr) is a fundamental reaction where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The electron-rich nature of the pyrrole-like ring in the isoindole system makes it susceptible to attack by electrophiles. However, the presence of deactivating groups can decrease the reaction rate and may require harsher conditions. wikipedia.org

Conversely, nucleophilic substitution reactions on the isoindole core are also possible, particularly when suitable leaving groups are present. clockss.org These reactions involve the attack of a nucleophile on an electron-deficient center of the molecule. The specific conditions and outcomes of both electrophilic and nucleophilic substitutions are highly dependent on the existing substituents on the this compound ring system. researchgate.net

| Reaction Type | Reagents | Outcome |

|---|---|---|

| N-Alkylation | Alkyl halide, Base | Introduction of an alkyl group on the nitrogen atom |

| N-Arylation | Aryl halide, Catalyst | Introduction of an aryl group on the nitrogen atom |

| Electrophilic Substitution | Electrophile (e.g., Nitronium ion) | Substitution on the electron-rich ring system |

| Nucleophilic Substitution | Nucleophile, Substrate with leaving group | Replacement of a leaving group with a nucleophile |

Condensation Reactions for Scaffold Extension

Condensation reactions are a cornerstone for extending the core structure of this compound, enabling the fusion of additional rings to create complex polyheterocyclic systems. These extensions are often pursued to modulate the molecule's properties for various applications in materials science and medicinal chemistry. A key strategy involves leveraging the reactivity of functional groups on the existing scaffold.

A prevalent method for forming fused six-membered rings on analogous tetrahydroindolone structures involves the initial α-formylation of the ketone functionality. nih.gov This reaction, typically carried out using reagents like ethyl formate (B1220265) in the presence of a strong base such as sodium methoxide (B1231860) or potassium tert-butoxide, regioselectively introduces a formyl group at the position adjacent to the ketone. nih.gov The resulting β-dicarbonyl intermediate is highly versatile.

Subsequent condensation with various nucleophiles, such as secondary amines, leads to the formation of enaminoketones. nih.gov These enaminoketones are stable, key intermediates that serve as the direct precursors for constructing a variety of fused heterocyclic rings, including pyrazoles, isoxazoles, and pyrimidines, through cyclocondensation reactions with appropriate binucleophiles. For example, reaction with hydrazine (B178648) would yield a pyrazole-fused system, while hydroxylamine (B1172632) would lead to an isoxazole-fused analog. This stepwise approach allows for the systematic and controlled extension of the core scaffold.

Table 1: Reagents for Scaffold Extension via Condensation

| Precursor | Reagent | Intermediate/Product | Yield Range |

|---|---|---|---|

| 4,5,6,7-Tetrahydroindol-4-one | Ethyl formate, NaOMe | α-formyl ketone | 70-88% nih.gov |

| α-formyl ketone | Secondary Amines | Enaminoketone | 51-98% nih.gov |

| Enaminoketone | Hydrazine | Fused Pyrazole | Varies |

Stereoselective Synthesis of this compound Analogs

The synthesis of specific stereoisomers of this compound analogs is critical, as the three-dimensional arrangement of atoms can profoundly influence the molecule's biological and material properties. Achieving stereoselectivity often involves the use of chiral auxiliaries, chiral catalysts, or stereoselective cyclization strategies.

A common approach for establishing stereocenters is through asymmetric reactions such as aldol (B89426) condensations or Michael additions, followed by a cyclization step. For instance, in the synthesis of related chiral pyrrolidine (B122466) structures, a highly stereoselective aldol-type reaction between a silyl (B83357) enolate and an aldehyde can be employed to set key stereocenters early in the synthetic sequence. nih.gov The subsequent cyclization, often mediated by a Lewis acid, proceeds to form the heterocyclic ring while preserving the desired stereochemistry. nih.gov

In the context of the this compound scaffold, stereocontrol can be envisaged during the initial Diels-Alder reaction that often forms the bicyclic core, using chiral dienophiles or catalysts. Alternatively, stereocenters can be introduced on pre-existing scaffolds through substrate-controlled diastereoselective reductions of a ketone or imine functionality. Palladium-catalyzed formate reduction has been used to reduce substituted 1,3-dihydro-2H-isoindoles (isoindolines) to their 4,5,6,7-tetrahydro-2H-isoindole counterparts, a reaction that can offer stereochemical control depending on the substrate and catalytic system. nih.gov

Advanced Synthetic Techniques

Modern synthetic chemistry offers a range of advanced techniques that provide significant advantages in terms of efficiency, yield, and environmental impact. These methods are increasingly applied to the synthesis of complex heterocyclic scaffolds.

Ultrasound-Promoted Synthesis for Chalcone (B49325) Derivatives

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and milder reaction conditions compared to conventional methods. mdpi.comresearchgate.net This technique, a branch of sonochemistry, is particularly effective for promoting condensation reactions, such as the Claisen-Schmidt condensation used to synthesize chalcones. mdpi.com

The synthesis of chalcone derivatives appended to a tetrahydro-scaffold can be efficiently achieved using this method. The reaction involves the base-catalyzed condensation of an appropriate ketone with an aromatic aldehyde. researchgate.net Ultrasound facilitates the reaction through acoustic cavitation, which generates localized high-pressure and high-temperature zones, enhancing mass transfer and accelerating the chemical transformation. researchgate.net Studies have shown that using pulverized potassium hydroxide (B78521) (KOH) or potassium fluoride (B91410) on alumina (B75360) (KF-Al2O3) as catalysts under ultrasonic irradiation can produce chalcones in high yields (up to 98%) in short timeframes. researchgate.net This green chemistry approach avoids the need for prolonged heating and often simplifies product purification. semanticscholar.org

Table 2: Comparison of Conventional vs. Ultrasound-Promoted Chalcone Synthesis

| Method | Catalyst | Reaction Time | Yield Range | Reference |

|---|---|---|---|---|

| Conventional Stirring | Base/Acid | Prolonged (hours) | Variable | mdpi.com |

| Ultrasound Irradiation | Pulverized KOH | 3-15 min | 52-97% | researchgate.net |

| Ultrasound Irradiation | KF-Al2O3 | 3-15 min | 83-98% | researchgate.net |

Multi-Component Reactions for Diverse Libraries

Multi-component reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates most or all of the atoms of the starting materials. nih.gov MCRs are exceptionally efficient for generating large libraries of structurally diverse molecules from readily available building blocks, making them ideal for drug discovery and materials science. nih.gov

The synthesis of 4,5,6,7-tetrahydroindole derivatives, close analogs of the target scaffold, has been successfully achieved using MCRs. researchgate.net For example, a three-component reaction involving a cyclic β-dicarbonyl compound (like dimedone), a primary amine, and a phenacyl bromide derivative can yield functionalized 4-oxo-4,5,6,7-tetrahydroindoles in a one-pot process. researchgate.net These reactions are often characterized by high atom economy, operational simplicity, and the ability to generate molecular complexity rapidly. researchgate.net The use of environmentally benign solvents like water or ethanol (B145695) further enhances the appeal of these methods. researchgate.net By varying each of the components, chemists can systematically explore the chemical space around the core scaffold to optimize desired properties.

Chemo-Enzymatic Synthesis Considerations

Chemo-enzymatic synthesis integrates the precision of enzymatic catalysis with the power of traditional organic chemistry to construct complex molecules. Enzymes offer unparalleled regio- and stereoselectivity under mild, aqueous conditions, addressing challenges that are often difficult to overcome with purely chemical methods. nih.govrsc.org

For a scaffold like this compound, enzymes could be employed for key transformations. For example, a laccase/TEMPO system can be used for the selective oxidation of alcohols to aldehydes, which can then undergo a chemical cyclization reaction in a one-pot process to form a tetrahydroisoquinoline scaffold. mdpi.com Similarly, ene-reductases (EREDs) and imine reductases (IREDs) can be used in biocatalytic cascades for the asymmetric synthesis of chiral amines, which are valuable precursors for complex heterocyclic structures. rsc.org The fusion of a chemically synthesized building block with a reactive intermediate generated enzymatically represents a powerful strategy. This has been demonstrated in the total synthesis of spirosorbicillinols, where a key Diels-Alder cycloaddition joins a chemically prepared dienophile with an enzymatically generated sorbicillinol. nih.gov

Industrial Scale Synthesis and Optimization Considerations

Transitioning a synthetic route from the laboratory bench to an industrial scale requires careful optimization of multiple parameters to ensure the process is cost-effective, safe, efficient, and environmentally sustainable. For the synthesis of this compound and its derivatives, several key factors must be considered.

Process Efficiency: Advanced techniques like ultrasound-promoted synthesis and MCRs are inherently advantageous for industrial applications due to their high yields, reduced reaction times, and lower energy consumption. researchgate.netresearchgate.net

Atom Economy: MCRs are particularly notable for their high atom economy, minimizing the generation of waste by incorporating most of the starting material atoms into the final product. nih.gov

Catalyst Selection and Recovery: The choice of catalyst is crucial. Heterogeneous catalysts, such as KF-Al2O3, are often preferred for large-scale operations as they can be easily separated from the reaction mixture and potentially recycled, reducing costs and simplifying purification. researchgate.net

Solvent Choice: The use of green solvents like water or ethanol, or performing reactions under solvent-free conditions (as is often possible with ultrasound), is a major consideration for reducing environmental impact and operational hazards. semanticscholar.orgresearchgate.net

Scalability and Safety: The practical applicability of a synthesis must be demonstrated on a larger scale. Reports of successful gram-scale synthesis provide confidence in the scalability of a method. researchgate.net A thorough safety assessment of all reagents, intermediates, and reaction conditions is paramount.

Purification: Optimization of purification strategies is essential. Non-chromatographic methods, such as recrystallization or precipitation, are highly desirable at an industrial scale as they are less expensive and more easily implemented than column chromatography. semanticscholar.org

By systematically addressing these considerations, synthetic routes developed in the laboratory can be effectively translated into robust and economically viable industrial processes.

Structural Elucidation and Advanced Characterization Techniques for 4,5,6,7 Tetrahydro 2h 4,7 Methanoisoindole and Its Derivatives

Spectroscopic Methodologies

The precise architecture of 4,5,6,7-tetrahydro-2H-4,7-methanoisoindole derivatives is determined through a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are among the most powerful techniques for this purpose, providing detailed information about the molecular skeleton, functional groups, and the stereochemical arrangement of atoms.

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For the rigid bicyclo[2.2.1]heptane framework of this compound derivatives, NMR is particularly crucial for assigning the stereochemistry of substituents, which can be in either endo or exo positions.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In the case of bicyclo[2.2.1]heptane derivatives, the chemical shifts (δ) and coupling constants (J) are highly characteristic. For instance, in a derivative like N,N'-Bis[5-phenylbicyclo[2.2.1]heptane-2-endo,3-endo-dicarboximide], the protons on the bicyclic framework exhibit distinct signals. The bridgehead protons typically appear at a different chemical shift compared to the protons on the ethylene (B1197577) bridge.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Aromatic-H | 7.35-7.19 | m | |

| CH (endo) | 3.42 | m | |

| CH (bridgehead) | 3.25 | m | |

| CH₂ (bridge) | 1.61 | m |

This interactive table is based on reported data for N,N'-Bis[5-phenylbicyclo[2.2.1]heptane-2-endo,3-endo-dicarboximide].

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in this compound and its derivatives are indicative of their chemical environment. For example, the carbonyl carbons of the imide group are typically found significantly downfield (around 170-180 ppm) due to the deshielding effect of the attached oxygen and nitrogen atoms. The sp² carbons of any aromatic substituents and the sp³ carbons of the bicyclic framework will have characteristic chemical shifts. researchgate.net

| Carbon Assignment | Chemical Shift (δ) ppm |

| C=O (imide) | 172.29 - 172.63 |

| C (aromatic, substituted) | 136.96, 157.88 |

| CH (aromatic) | 113.80, 127.96 |

| C (bridgehead) | 47.51, 47.64 |

| CH (endo) | 45.42, 45.51 |

| CH₂ (bridge) | 42.75, 42.81 |

This interactive table is based on reported data for a derivative, N,N'-Bis[5-(4-methoxyphenyl)bicyclo[2.2.1]heptane-2-endo,3-endo-dicarboximide]. chem-soc.si

While no specific ¹⁹F NMR data for fluorinated derivatives of this compound were found in the reviewed literature, this technique would be highly valuable for the characterization of such compounds. ¹⁹F NMR is extremely sensitive and provides a wide range of chemical shifts, making it an excellent tool for detecting and characterizing fluorinated molecules. The chemical shift of a fluorine atom is highly dependent on its electronic environment. For a hypothetical fluorinated derivative, the introduction of fluorine atoms would allow for detailed studies of the molecule's electronic properties and structure. The typical chemical shift range for organofluorine compounds is broad, which minimizes signal overlap.

Two-dimensional (2D) NMR techniques are essential for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex molecules like this compound derivatives. researchgate.net

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For the bicyclic framework, COSY spectra would reveal the connectivity between the bridgehead protons and the adjacent protons on the bridges. researchgate.net For example, cross-peaks would be observed between the protons on C2 and C3, and between the bridgehead protons and their neighbors. chem-soc.si

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal at 3.42 ppm would show a correlation to the carbon signal at 45.42 ppm in the HSQC spectrum of the example derivative.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds. For derivatives of this compound, the IR spectrum provides clear evidence for the presence of the imide group and other functional groups.

The characteristic absorptions for an N-substituted imide derivative are:

C=O stretching: Two distinct bands for the symmetric and asymmetric stretching of the carbonyl groups in the imide ring, typically found in the region of 1700-1800 cm⁻¹. For N,N'-Bis[5-phenylbicyclo[2.2.1]heptane-2-endo,3-endo-dicarboximide], these appear at 1782 and 1734 cm⁻¹. chem-soc.si

C-N stretching: This vibration is usually observed in the range of 1300-1000 cm⁻¹.

C-H stretching: For the sp³ hybridized carbons of the bicyclic framework, these bands appear just below 3000 cm⁻¹.

| Vibrational Mode | Frequency (cm⁻¹) for a Representative Derivative |

| C-H stretch (aromatic) | 3058 |

| C-H stretch (aliphatic) | 2969, 2887 |

| C=O stretch (asymmetric, imide) | 1782 |

| C=O stretch (symmetric, imide) | 1734 |

| C=C stretch (aromatic) | 1592 |

This interactive table is based on reported data for N,N'-Bis[5-phenylbicyclo[2.2.1]heptane-2-endo,3-endo-dicarboximide]. chem-soc.si

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For organic compounds like the derivatives of this compound, the absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org The nature of these transitions provides insight into the types of functional groups and the extent of conjugation within the molecule.

The electronic transitions observed in these heterocyclic systems are typically of two main types: π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding). shu.ac.ukuzh.ch

π → π* Transitions: These transitions arise in molecules containing unsaturated centers, such as C=C, C=O, or aromatic rings. shu.ac.uk They are generally characterized by high molar absorptivity (ε) values, often in the range of 1,000 to 10,000 L mol⁻¹ cm⁻¹. shu.ac.uk For derivatives of this compound that incorporate aromatic or other unsaturated moieties, these high-intensity absorptions are expected and provide evidence for the conjugated π-system. youtube.com

n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding atomic orbital, such as the lone pair on a nitrogen or oxygen atom, to an antibonding π* orbital. uzh.ch These transitions are typically of lower intensity (ε = 10 to 100 L mol⁻¹ cm⁻¹) compared to π → π* transitions. shu.ac.uk The presence of the nitrogen atom in the isoindole core makes n → π* transitions possible.

The solvent environment can influence the energy of these transitions, a phenomenon known as solvatochromism. In some donor-acceptor substituted heterocyclic systems, a shift to lower energy (a bathochromic or red shift) is observed in more polar solvents, indicating a positive solvatochromic response. This behavior is often studied by comparing spectra in solvents of varying polarity.

| Transition Type | Typical Wavelength (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Associated Structural Features |

|---|---|---|---|

| σ → σ | < 200 | Variable | All sigma bonds |

| n → σ | 150 - 250 | Low | Saturated systems with lone pairs (e.g., amines, ethers) shu.ac.uk |

| π → π | 200 - 700 | High (1,000 - 10,000) shu.ac.uk | Unsaturated systems (alkenes, aromatic rings) youtube.com |

| n → π | 200 - 700 | Low (10 - 100) shu.ac.uk | Unsaturated systems with heteroatoms (e.g., C=O, C=N) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns. pearson.com For derivatives of this compound, electron ionization (EI) is a common technique that provides detailed structural information through characteristic fragmentation. nih.gov

Upon ionization, the molecular ion (M⁺) is formed, and its mass provides the molecular weight of the compound. Due to the presence of a single nitrogen atom in the isoindole core, the molecular ion peak is expected to have an odd mass-to-charge (m/z) ratio, consistent with the Nitrogen Rule. libretexts.org

The fragmentation of the this compound scaffold and its derivatives is governed by the stability of the resulting fragments. Key fragmentation pathways include:

Alpha-Cleavage: This is a dominant fragmentation pathway for amines and ethers, involving the cleavage of a C-C bond adjacent to the heteroatom (in this case, nitrogen). libretexts.orgmiamioh.edu This process results in the formation of a stable, resonance-stabilized cation. The loss of the largest alkyl group attached to the α-carbon is often preferred.

Retro-Diels-Alder (RDA) Reaction: The norbornene-like bicyclic system within the 4,7-methanoisoindole core is susceptible to RDA fragmentation. This pathway involves the cleavage of two bonds within the six-membered ring, leading to the expulsion of a stable neutral molecule (e.g., cyclopentadiene) and the formation of a characteristic fragment ion corresponding to the dienophile part (the isoindole ring).

Loss of Substituents: Fragmentation is also initiated by the cleavage of bonds connecting substituents to the main scaffold. The stability of the leaving group (as a radical) and the resulting cation dictates the likelihood of these fragmentation events. For example, derivatives with functional groups like esters or carboxylic acids will show characteristic losses of -OR or -COOH fragments. libretexts.org

The analysis of these fragmentation patterns allows for the precise structural confirmation of the core skeleton and the identification and location of various substituents on the derivative.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive, high-resolution information about the three-dimensional arrangement of atoms in the solid state, confirming the molecular structure and revealing details about conformation and intermolecular packing. rsc.org

Molecular Conformation and Geometry Analysis

Crystal structure analyses of derivatives based on the tetrahydro-4,7-methanoisoindole framework reveal the specific conformations of the constituent rings. For instance, in a related 4,5-dibromo-octahydro-epoxy-cyclopenta[c]pyridin-1-one, the fused tricyclic system consists of two five-membered rings (cyclopentane and tetrahydrofuran) and a six-membered tetrahydropyridinone ring. tandfonline.com X-ray analysis showed that both five-membered rings adopt envelope conformations, while the six-membered ring has a conformation intermediate between a chair and a half-chair. tandfonline.com

In derivatives of 4,5,6,7-tetrahydro-benzothiophene, which is structurally analogous to the tetrahydroisoindole core, the saturated six-membered ring typically adopts a half-chair conformation. nih.gov For a specific derivative, the (R,R)-configuration was confirmed by X-ray analysis, which also identified a twisted boat conformation for a substituted piperidine (B6355638) ring and noted differences in the conformation of the cyclohexene (B86901) ring of the 4,5,6,7-tetrahydro-benzothiophene fragment between two independent molecules in the asymmetric unit. nih.gov The dihedral angle between different planar parts of the molecule, such as an attached phenyl ring and the isoindole system, is a key geometric parameter determined from crystallographic data.

Puckering Parameters of Constituent Rings

The precise conformation of non-planar rings is quantitatively described by puckering parameters. These parameters, including the total puckering amplitude (Q) and a phase angle (φ), provide a detailed description of the ring's shape. For the six-membered ring in a 2-amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide derivative, a half-chair conformation was quantified with a puckering parameter Q of 0.475(3) Å and φ of 215.4(5)°. nih.gov The analysis also identified the maximum atomic deviation from the mean plane, which was 0.372(4) Å for the C18 atom in that structure. nih.gov In another case, a fused pyrrolidine (B122466) ring was found to have an envelope conformation. researchgate.net These parameters are crucial for a precise understanding of the molecule's three-dimensional shape.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Halogen Bonds)

The crystal packing of molecules is directed by a network of non-covalent intermolecular interactions. X-ray crystallography is paramount for identifying and characterizing these forces.

Hydrogen Bonding: In derivatives of the this compound scaffold, hydrogen bonds are common, especially when functional groups containing hydrogen bond donors (like N-H or O-H) and acceptors (like O, N, or F) are present. For example, structures have been reported where molecules are linked by C—H···O and N—H···O hydrogen bonds, forming chains or more complex three-dimensional networks. tandfonline.comnih.gov In one instance, O-H···O hydrogen bonds were identified as important interactions between diol and ketone units. atauni.edu.tr

π-π Stacking: When aromatic rings are present in the derivatives, π-π stacking interactions contribute significantly to the crystal packing. nih.govnih.gov These can manifest as parallel displaced or face-to-face arrangements. nih.gov In one crystal structure, weak π–π stacking interactions were observed with centroid-to-centroid distances of approximately 3.99 Å. researchgate.net

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the intermolecular interactions within a crystal lattice. scirp.org By mapping properties onto a surface defined by the molecule's electron distribution, it provides a detailed picture of the molecular environment. The surface is generated based on the electron density contribution of the molecule versus the entire crystal.

Two-dimensional "fingerprint plots" are derived from the Hirshfeld surface, which summarize the intermolecular contacts by plotting the distance to the nearest nucleus internal to the surface (dᵢ) against the distance to the nearest nucleus external to the surface (dₑ). nih.gov These plots allow for the quantitative decomposition of the Hirshfeld surface into contributions from different types of atomic contacts.

| Compound Type | H···H Contact (%) | O···H/H···O Contact (%) | C···H/H···C Contact (%) | Br···H/H···Br or Other Contacts (%) | Reference |

|---|---|---|---|---|---|

| 5-bromo-hexahydro-1H-isoindole-1,3(2H)-dione derivative | N/A | Yes | Yes | Br···H/H···Br: Yes | atauni.edu.tr |

| 4,5-dibromo-octahydro-1H-4,6-epoxy-1H-cyclopenta[c]pyridin-1-one | 41.1 | 16.9 | 8.2 | Br···H/H···Br: 24.5 | tandfonline.com |

| 2-(4-arylthiazol-2-yl)isoindoline-1,3-dione derivatives | 24.4 - 36.5 | 8.7 - 12.1 | 5.4 - 10.6 | S···H: 4.5 - 5.6 | tandfonline.com |

| Isophorone derivative | 46.9 | N/A | N/A | C-H···O and π-π interactions noted | researchgate.net |

This quantitative approach allows for a direct comparison of the packing forces in different crystalline environments and provides deeper insight into how molecular structure dictates supramolecular architecture. nih.govresearchgate.net The analysis highlights the subtle interplay of various weak interactions that stabilize the crystal structure.

Theoretical and Computational Investigations of 4,5,6,7 Tetrahydro 2h 4,7 Methanoisoindole

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which in turn dictates its stability, reactivity, and spectroscopic properties.

A thorough conformational analysis of 4,5,6,7-Tetrahydro-2H-4,7-methanoisoindole, which would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them, does not appear to be published in peer-reviewed literature. This type of investigation would be essential for understanding the molecule's three-dimensional structure and how its shape influences its interactions with other molecules.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques allow for the study of the dynamic nature of molecules and the prediction of their spectroscopic characteristics.

There is a notable absence of published molecular dynamics (MD) simulation studies specifically for this compound. MD simulations would provide a temporal understanding of the compound's flexibility, solvent interactions, and conformational changes over time, which are critical for applications in materials science and drug design. While MD simulations are a common tool for studying complex biomolecular systems and materials, their application to this particular compound has not been documented in the available scientific literature. epa.govnih.gov

Computational prediction of spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, for this compound has not been specifically reported. These predictions, often carried out using DFT or other quantum mechanical methods, are instrumental in confirming the structure of synthesized compounds and in the interpretation of experimental spectra.

Quantitative Structure-Activity Relationship (QSAR) Studies

While QSAR studies on the exact this compound are not available, research has been conducted on derivatives of the closely related 4,5,6,7-tetrahydro-2H-isoindole scaffold, particularly in the context of their activity as cyclooxygenase-2 (COX-2) inhibitors. nih.gov These studies provide a framework for how the broader structural class might be analyzed.

One such study performed a quantitative analysis of structure-activity relationships for twenty-six derivatives of 4,5,6,7-tetrahydro-2H-isoindole. nih.gov Using the GUSAR program, researchers developed several statistically significant QSAR models to predict the half-maximal inhibitory concentration (IC50) values for COX-2 inhibition. nih.gov These models were based on MNA (Multilevel Neighborhoods of Atoms) and QNA (Quantitative Neighborhoods of Atoms) descriptors. The resulting models demonstrated high predictive accuracy for both the training and test sets of compounds. nih.gov

Another QSAR analysis was conducted on a series of 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives for their COX-2 inhibitory activity. This investigation utilized Hansch analysis and receptor surface analysis (RSA). The findings revealed that steric and electrostatic interactions are key determinants of the enzyme-ligand interaction. The best model, derived from RSA, showed a high correlation coefficient (r = 0.940) and good predictive power, suggesting its utility in designing more potent and selective COX-2 inhibitors within this class of compounds. The Hansch analysis indicated that the COX-2 inhibitory activity was correlated with parameters such as the sum of atomic polarizability (Apol), the number of hydrogen-bond donor groups (HBD), the energy of the highest occupied molecular orbital (HOMO), and the desolvation free energy for water.

These studies on derivatives underscore the importance of computational approaches in understanding how structural modifications to the tetrahydroisoindole core influence biological activity.

Development of Predictive Models for Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) models are instrumental in predicting the biological efficacy of compounds. For derivatives of related isoindole structures, such as 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives studied as cyclooxygenase-2 (COX-2) inhibitors, QSAR models have been successfully developed. epa.gov These models establish a mathematical correlation between the chemical structures of the compounds and their biological activities. For instance, a Hansch analysis-derived QSAR model demonstrated that the COX-2 inhibitory activity is linked to parameters like the sum of atomic polarizability (Apol), the number of hydrogen-bond donor groups (HBD), and the energy of the highest occupied molecular orbital (HOMO). epa.gov Such models are crucial for the rational design of new, more potent inhibitors. epa.gov

Identification of Structural Fragments Influencing Activity

Computational studies on complex molecules containing scaffolds similar to this compound help identify which structural fragments are key to their biological activity. For example, in studies of isoxazole (B147169) derivatives acting as farnesoid X receptor (FXR) agonists, 3D-QSAR contour maps have shown that the presence of hydrophobicity and specific electronegative groups at certain positions of the molecule is crucial for their agonistic activity. While not specific to the tetrahydro-methanoisoindole core itself, this type of analysis highlights the importance of the spatial arrangement of different chemical groups around a central scaffold for biological function.

In Silico Assessment of Biological Properties (e.g., ADMET prediction)

Table 1: Representative In Silico ADMET Prediction Parameters

| Property | Description | Typical Acceptable Range (Lipinski's Rule of Five) |

| Molecular Weight | The mass of one mole of the substance. | < 500 g/mol |

| cLogP | The logarithm of the partition coefficient between n-octanol and water, indicating lipophilicity. | < 5 |

| Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms (e.g., O, N). | < 5 |

| Hydrogen Bond Acceptors | The number of electronegative atoms (e.g., O, N). | < 10 |

This table represents a generalized set of parameters used in ADMET predictions and is not specific to this compound due to a lack of available data.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a ligand, such as a drug candidate, interacts with its biological target at the molecular level. For instance, in the context of P2Y12 receptor antagonists, molecular docking simulations are employed to elucidate the binding modes of potential inhibitors. epa.gov These studies can reveal key interactions, such as hydrogen bonds and π-π stacking, between the ligand and the amino acid residues of the receptor's binding site. For example, in silico studies of natural P2Y12 inhibitors have used Glide docking software to identify compounds with high docking scores, indicating a strong binding affinity. nasa.gov Subsequent molecular dynamics simulations can then be used to assess the stability of these ligand-target complexes over time. nasa.gov

Table 2: Key Concepts in Molecular Docking Studies

| Term | Description |

| Docking Score | A numerical value that estimates the binding affinity between the ligand and the target protein. More negative scores typically indicate stronger binding. |

| Binding Mode | The specific orientation and conformation of the ligand within the binding site of the protein. |

| Hydrogen Bond | A type of attractive intermolecular force between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. |

| Hydrophobic Interaction | The tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous solution and exclude water molecules. |

| Molecular Dynamics (MD) Simulation | A computational method that simulates the physical movements of atoms and molecules over time, providing insights into the stability of the ligand-protein complex. |

This table provides a general overview of terms used in molecular docking and is not based on specific data for this compound.

Exploration of Biological Activities and Molecular Mechanisms of 4,5,6,7 Tetrahydro 2h 4,7 Methanoisoindole Derivatives

Enzyme Inhibition Studies (in vitro)

The unique, conformationally restricted framework of 4,5,6,7-tetrahydro-2H-4,7-methanoisoindole provides a valuable starting point for the design of potent and selective enzyme inhibitors. By modifying substituents on this core structure, researchers have developed compounds with significant inhibitory activity against several important enzyme targets.

A novel series of 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives, which notably lack the traditional sulfonyl group common to many COX-2 inhibitors, has been synthesized and evaluated. nih.gov These compounds have demonstrated potent and highly selective inhibition of the COX-2 isoenzyme over the COX-1 isoenzyme. nih.govacs.org

The inhibitory potency of these derivatives against COX-2 is remarkable, with IC₅₀ values reported to be in the nanomolar range (IC₅₀ = 0.6–100 nM). nih.govacs.org In contrast, their activity against the COX-1 isoform is significantly lower, with IC₅₀ values ranging from 100 to over 1000 nM, establishing their profile as selective COX-2 inhibitors. nih.gov Structure-activity relationship (SAR) studies have indicated that the presence of a bicyclic ring attached to the pyrrole (B145914) nucleus and 4,4'-difluoro substitutions on the appended phenyl rings are optimal for achieving high inhibitory potency. nih.gov A computational analysis using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) on a set of 35 of these derivatives further elucidated the pharmacophoric requirements for their selective COX-2 inhibitory activity. nih.gov

Table 1: COX-2 vs. COX-1 Inhibition by 1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Target Enzyme | IC₅₀ Range (nM) | Selectivity Profile |

|---|---|---|---|

| 1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindoles | COX-2 | 0.6 - 100 | Potent and Selective |

| 1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindoles | COX-1 | 100 - >1000 | Weak Inhibition |

Derivatives based on the isoindole-1,3-dione scaffold, specifically 2-(4-(Aryl)-thiazol-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, have been investigated for their ability to inhibit aldose reductase (AR), an enzyme in the polyol pathway linked to diabetic complications. cumhuriyet.edu.tr In one study, a series of these compounds were tested against sheep liver AR, with one derivative showing a maximum inhibitory impact with a Kᵢ value of 9.70 µM. cumhuriyet.edu.tr

Further studies on different isoindole-1,3-dione derivatives have confirmed their potential as AR inhibitors. researchgate.net A comprehensive in vitro and in silico study revealed that certain derivatives, particularly those featuring carboxylic acid groups, exhibited potent inhibitory effects against recombinant human AR, with one compound registering an IC₅₀ value of 1.649 μM. researchgate.net The isoindole-1,3-dione core is suggested to mimic the pharmacophore of known aldose reductase inhibitors. vulcanchem.com

Table 2: Aldose Reductase (AR) Inhibition by Tetrahydro-4,7-methanoisoindole-1,3-dione Derivatives This table is interactive. You can sort and filter the data.

| Compound Series | Enzyme Source | Inhibition Metric | Value (µM) |

|---|---|---|---|

| 2-(4-(Aryl)-thiazol-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-diones | Sheep Liver AR | Kᵢ | 9.70 |

| Isoindole-1,3-dione carboxylic acid derivatives | Recombinant Human AR | IC₅₀ | 1.649 |

The same series of 2-(4-(Aryl)-thiazol-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione derivatives were also evaluated for their inhibitory activity against α-glycosidase, a key enzyme in carbohydrate digestion. cumhuriyet.edu.tr These compounds displayed potent inhibition profiles, with Kᵢ values against α-glycosidase from Saccharomyces cerevisiae ranging from 24.54 µM to 44.25 µM. cumhuriyet.edu.tr This activity suggests their potential as antidiabetic agents by delaying carbohydrate absorption. cumhuriyet.edu.trresearchgate.net Other research has also highlighted the potential of isoindole-1,3-dione sulfonamides and related phthalimide-benzenesulfonamide hybrids as α-glucosidase inhibitors for managing type 2 diabetes. researchgate.netjptcp.com

Table 3: α-Glycosidase Inhibition by Tetrahydro-4,7-methanoisoindole-1,3-dione Derivatives This table is interactive. You can sort and filter the data.

| Compound Series | Enzyme Source | Kᵢ Range (µM) |

|---|---|---|

| 2-(4-(Aryl)-thiazol-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-diones | Saccharomyces cerevisiae | 24.54 - 44.25 |

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes. researchgate.net Derivatives of isoindole-1,3-dione substituted with sulfonamide groups have been designed and synthesized as inhibitors of human carbonic anhydrase (hCA) isoenzymes I and II. researchgate.net In a study of these compounds, one derivative demonstrated a potent inhibitory effect on the cytosolic hCA I isoform with a Kᵢ value of 0.1676 µM. researchgate.net Another compound in the same series showed the best inhibitory activity against the physiologically dominant hCA II isoform, with a Kᵢ of 0.2880 µM. researchgate.net These findings indicate that the isoindole-1,3-dione scaffold can be effectively utilized to develop potent inhibitors of these key hCA isoenzymes. researchgate.netnih.gov

Table 4: Carbonic Anhydrase (hCA I & II) Inhibition by Isoindole-1,3-dione Sulfonamide Derivatives This table is interactive. You can sort and filter the data.

| Compound Series | Target Isoform | Kᵢ (µM) |

|---|---|---|

| Isoindole-1,3-dione Sulfonamides | hCA I | 0.1676 |

| Isoindole-1,3-dione Sulfonamides | hCA II | 0.2880 |

Aldosterone (B195564) synthase (CYP11B2) is a cytochrome P450 enzyme responsible for the final step in aldosterone biosynthesis. While the direct inhibition of CYP11B2 by this compound derivatives is not extensively documented in the reviewed literature, related chemical structures have been explored for this purpose. For instance, various isoindolin-1-one (B1195906) derivatives are being investigated as potent and selective inhibitors of CYP11B2. sci-hub.se Furthermore, synthetic pathways described in patent literature show that isoindole-1,3-dione compounds can serve as starting materials for the synthesis of bicyclic molecules designed as aldosterone synthase inhibitors. google.com In silico screening studies have also been applied to identify xenobiotics, including those with phthalimide-related structures, that could potentially inhibit CYP11B1 and CYP11B2, highlighting the interest in this chemical space for developing novel inhibitors. researchgate.net

The therapeutic potential of the this compound scaffold and its related isoindole-1,3-dione derivatives extends beyond the enzymes previously discussed. Studies have shown that these compounds can modulate a variety of other enzyme systems.

Acetylcholinesterase (AChE) Inhibition: A series of isoindole-1,3-dione substituted sulfonamides, in addition to inhibiting carbonic anhydrases, were also evaluated as inhibitors of acetylcholinesterase, an enzyme relevant to Alzheimer's disease. researchgate.net These compounds displayed potential inhibitory properties with Kᵢ constants in the micromolar range. researchgate.net

Tyrosinase Inhibition: Research has indicated that isoindole-1,3-dione sulfonamides also act as potent inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. researchgate.net

Herbicidal Activity: A patent describes a 4,5,6,7-tetrahydro-2H-isoindole-1,3-dione derivative, specifically 2-(4-Chloro-2-fluoro-5-ethoxycarbonylmethylthio)-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione, as a herbicide. google.com This utility suggests the compound acts by inhibiting a crucial enzyme system specific to certain plant species, demonstrating the scaffold's capacity for enzyme modulation across different biological kingdoms. google.com

Receptor Binding and Ligand Activity (in vitro)

The interaction of this compound derivatives with various receptors has been a subject of scientific inquiry, revealing potential applications in modulating key physiological pathways.

The androgen receptor (AR) is a ligand-activated transcription factor that is crucial for prostate growth and is implicated in prostate cancer. nih.gov It is activated by the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). nih.gov Synthetic steroids are known to bind to the human androgen receptor.

A series of 2-cyclohexylideneperhydro-4,7-methanoindene derivatives, which share a structural relationship with the tetrahydro-methanoisoindole core, were synthesized and evaluated as novel androgen receptor ligands. nih.gov In vitro binding assays using rat ventral prostate androgen receptor showed that these compounds had moderate affinity, with IC50 values of 1.2 μM and higher. nih.gov Notably, there were significant differences in binding affinity between enantiomers. nih.gov

Serotonin (B10506) (5-HT) and dopamine (B1211576) (DA) are essential monoamine neurotransmitters that regulate a wide array of physiological and cognitive functions. mdpi.com Dysregulation of these neurotransmitter systems is linked to various neuropsychiatric disorders. mdpi.comnih.gov The diverse family of 5-HT receptors, which are G protein-coupled receptors (GPCRs), mediate the effects of serotonin. nih.govnih.gov

Derivatives incorporating isoindole-related structures have been explored for their potential to interact with these receptors. For instance, research into multi-target compounds for schizophrenia has led to the development of molecules that show affinity for D2, 5-HT1A, and 5-HT2A receptors. nih.gov These complex molecules often feature a protonatable nitrogen atom which is a key feature for interaction with aminergic GPCRs. nih.gov While direct studies on this compound derivatives are limited in this context, the broader class of isoindoles and related heterocyclic compounds are recognized for their pharmacological activities, including interactions with serotonin receptors. researchgate.netnih.gov For example, certain tetrahydroisoquinoline derivatives have been identified as inverse agonists of the 5-HT7 receptor. nih.gov

Antiproliferative and Cytotoxic Investigations (in vitro cell line models)

The potential of this compound derivatives as anticancer agents has been explored through their effects on various cancer cell lines.

Derivatives of the isoindole scaffold have demonstrated cytotoxic effects against several cancer cell lines. In studies on MCF-7 human breast adenocarcinoma cells, various isoindole-derived compounds have been shown to reduce cell viability. researchgate.net For some aroylhydrazone derivatives, cytotoxic potencies (IC50) against MCF-7 cells were in the range of 54.67–85.67 μM. researchgate.net Other isoindole derivatives have shown even higher potency, with IC50 values as low as 15.32 ± 0.02 μM against MCF-7 cells. researchgate.net

Similarly, in studies involving the rat C6 glioma cell line, other heterocyclic compounds have been investigated for their antiproliferative action. For example, a fenoterol (B1672521) analog, (R,R')-4-methoxy-1-naphthylfenoterol, showed potent growth inhibition of C6 cells with an IC50 of approximately 1.0 nmol/L. nih.gov Certain 4-thiazolidinone (B1220212) derivatives have also demonstrated toxicity towards C6 glioma cells. mefst.hr

Interactive Table: Cytotoxicity of Isoindole-Related Derivatives on Cancer Cell Lines

| Compound Type | Cell Line | IC50 Value | Source |

|---|---|---|---|

| Aroylhydrazone Isoindole Derivatives | MCF-7 | 54.67–85.67 μM | researchgate.net |

| Isoindole Derivative (4k) | MCF-7 | 15.32 ± 0.02 μM | researchgate.net |

| Pyrrolidine (B122466) Isoindole Hybrid | MCF-7 | 100 µM | researchgate.net |

| Chalcone-Dihydropyrimidone Hybrid (9h) | MCF-7 | 5.81 µM | mdpi.com |

The anticancer effects of these derivatives are often linked to the induction of apoptosis, or programmed cell death. In MCF-7 cells, treatment with certain isoindole derivatives led to nuclear condensation and fragmentation, which are characteristic features of apoptosis. researchgate.net The mechanism is thought to be related to an increase in reactive oxygen species (ROS). researchgate.net

Apoptosis can be triggered through various signaling pathways. Some compounds induce apoptosis by arresting the cell cycle at specific phases. For instance, a tetrahydroisoquinoline derivative was found to induce cell cycle arrest and apoptosis in human breast and prostate cancer cells, mediated by DNA damage. nih.gov Other phytoestrogen compounds have been shown to induce apoptosis in cancer cells by inhibiting signaling pathways like ERK and Akt. nih.gov In some cases, the activation of the AMPK/mTOR pathway by biguanide (B1667054) derivatives has been identified as the mechanism for their anti-tumor effects. semanticscholar.org

Antimicrobial Efficacy (in vitro)

The investigation into the antimicrobial properties of this compound derivatives is an emerging area. While specific data on this core structure is limited, related heterocyclic compounds have shown promise. For example, certain tetrahydrothiopyran (B43164) derivatives, which are structurally similar six-membered heterocycles, have been reported to exhibit antibacterial and antifungal activities. researchgate.net Also, novel fluoroquinolone derivatives that include a dihydropyrazolo[4,3-c]pyridin-5(4H)-yl moiety have demonstrated good inhibitory potency against several bacterial strains, including methicillin-resistant Staphylococcus epidermidis (MRSE) and Streptococcus pneumoniae, with MIC values ranging from 0.25 to 4 μg/mL. nih.gov

Antibacterial Activity

Derivatives based on the isoindole framework have demonstrated notable antibacterial properties against a range of bacterial strains. Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. proquest.comtandfonline.com The mechanism of action, while not always fully elucidated, can involve the inhibition of essential biomolecular targets like enzymes or nucleic acids.

Research into isoindole-1,3-dione derivatives revealed that Gram-positive organisms tend to be more sensitive to these compounds than Gram-negative ones. proquest.com For instance, certain halogenated isoindole-1,3-dione derivatives showed zones of inhibition against test strains that were comparable to the standard antibiotic gentamicin. proquest.com Fused imidazo[2,1-a]isoindol-5-one derivatives have also been synthesized and evaluated, with some compounds showing excellent inhibition against Staphylococcus aureus and Bacillus subtilis (Gram-positive), and good inhibition against Escherichia coli and Proteus vulgaris (Gram-negative). tandfonline.com Specifically, compounds designated 3b and 3i in one study were found to have a broad spectrum of inhibitory potency, with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 25 µg/mL. tandfonline.com

Further studies on different isoindolinone derivatives showed promising activity against bacteria such as B. subtilis, S. aureus, Micrococcus roseus, and E. coli. One particular 7-(2-isoindolinyl) derivative demonstrated remarkable activity against S. aureus, E. coli, and P. aeruginosa with very low MIC values (<0.025 μg/ml, 0.2 μg/ml, and 0.39 μg/ml, respectively). Additionally, novel isoindolin-1-one derivatives containing a piperidine (B6355638) moiety have been found to be effective against phytopathogenic bacteria, including Pseudomonas syringae pv. actinidiae (Psa), Xanthomonas axonopodis pv. citri (Xac), and Xanthomonas oryzae pv. oryzae (Xoo). acs.org One such derivative, Y8, exhibited an EC₅₀ of 21.3 μg/mL against Xoo and appeared to function by causing the bacterial cell membrane to collapse. acs.org

Table 1: Antibacterial Activity of Selected Isoindole Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Derivative Example | Target Bacteria | Activity Measurement (MIC) | Source |

|---|---|---|---|---|

| Imidazo[2,1-a]isoindol-1-ium | Compound 3i | S. aureus, B. subtilis | 3.125 µg/mL | tandfonline.com |

| Imidazo[2,1-a]isoindol-1-ium | Compound 3i | E. coli | 12.5 µg/mL | tandfonline.com |

| Imidazo[2,1-a]isoindol-1-ium | Compound 3i | P. vulgaris | 6.25 µg/mL | tandfonline.com |

| Imidazo[2,1-a]isoindol-1-ium | Compound 3b | S. aureus | 3.125 µg/mL | tandfonline.com |

| Imidazo[2,1-a]isoindol-1-ium | Compound 3b | E. coli | 12.5 µg/mL | tandfonline.com |

| Imidazo[2,1-a]isoindol-1-ium | Compound 3b | P. vulgaris | 6.25 µg/mL | tandfonline.com |

| 7-(2-isoindolinyl) quinoline | Not specified | S. aureus | <0.025 µg/mL | |

| 7-(2-isoindolinyl) quinoline | Not specified | E. coli | 0.2 µg/mL | |

| 7-(2-isoindolinyl) quinoline | Not specified | P. aeruginosa | 0.39 µg/mL | |

| Isoindolin-1-one | Compound Y8 | X. oryzae pv. oryzae (Xoo) | EC₅₀ = 21.3 μg/mL | acs.org |

Antifungal Activity

The antifungal potential of isoindole derivatives has also been a focus of investigation. researchgate.net These compounds have been screened against various fungal pathogens, including those affecting plants and humans. researchgate.netnih.govnih.gov

In one study, a series of novel isoindoline-2-yl putrescines (ISPs) were synthesized and tested against plant fungal diseases. nih.gov While they showed insignificant inhibition of mycelial growth on agar (B569324) plates at 50 μg/mL, they demonstrated remarkable in vivo efficacy at 100 μg/mL in mitigating Botrytis cinerea infection. nih.gov Specifically, a derivative named ISP3 showed curative and protective activities of 91.9% and 92.6%, respectively, and was also effective against gray mold, Sclerotic rot, and Fusarium scabs. nih.gov Molecular docking studies suggested that ISP3 binds effectively to the active site of the BcAtg3 protein, indicating a potential mechanism of action through autophagy activation. nih.gov

Another study focused on 3-indolyl-3-hydroxy oxindole (B195798) derivatives, which combine the oxindole and bisindole structures. nih.gov These compounds were tested against five plant pathogenic fungi. nih.gov A derivative designated 3u showed 100% inhibition of Rhizoctonia solani at 50 mg/L, which was superior to control fungicides, and had a potent EC₅₀ of 3.44 mg/L. nih.gov Other derivatives in this series also demonstrated good activity against Pyricularia oryzae. nih.gov Additionally, some synthesized isoindole-1,3-dione derivatives have been tested against fungal isolates like Candida albicans and Aspergillus niger, with some showing potent activity. researchgate.net

Table 2: Antifungal Activity of Selected Isoindole and Related Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Derivative Example | Target Fungi | Activity Measurement | Source |

|---|---|---|---|---|

| Isoindoline-2-yl putrescine | ISP3 | Botrytis cinerea | 91.9% curative activity (in vivo) | nih.gov |

| Isoindoline-2-yl putrescine | ISP3 | Botrytis cinerea | 92.6% protective activity (in vivo) | nih.gov |

| 3-Indolyl-3-hydroxy oxindole | Compound 3u | Rhizoctonia solani | 100% inhibition at 50 mg/L | nih.gov |

| 3-Indolyl-3-hydroxy oxindole | Compound 3u | Rhizoctonia solani | EC₅₀ = 3.44 mg/L | nih.gov |

| 3-Indolyl-3-hydroxy oxindole | Compound 3t | Pyricularia oryzae | >75% inhibition at 50 mg/L | nih.gov |

| 3-Indolyl-3-hydroxy oxindole | Compound 3v | Pyricularia oryzae | >75% inhibition at 50 mg/L | nih.gov |

| 3-Indolyl-3-hydroxy oxindole | Compound 3w | Pyricularia oryzae | >75% inhibition at 50 mg/L | nih.gov |

Structure-Activity Relationship (SAR) Analyses for Biological Properties

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency of lead compounds. For isoindole derivatives, SAR analyses have provided insights into how chemical modifications influence their antimicrobial effects. proquest.comnih.gov

Impact of Substituent Variation on Activity

The type and position of substituents on the isoindole ring system significantly affect biological activity. Research on isoindole-1,3(2H) dione (B5365651) derivatives revealed that halogenation enhances antimicrobial effects. proquest.com Specifically, tetra-brominated derivatives were found to be more effective than their tetra-chlorinated counterparts, suggesting that the nature of the halogen atom plays a key role. proquest.com SAR analysis also indicated that the lipophilic properties of these compounds might enhance their antimicrobial activity. proquest.com

In a study of 3-indolyl-3-hydroxy oxindole derivatives, it was found that introducing iodine (I), chlorine (Cl), or bromine (Br) substituents at position 5 of both the 3-hydroxy-2-oxindole and indole (B1671886) rings was critical for achieving good antifungal activity. nih.gov Similarly, for a series of mikanolide (B1205340) derivatives, which are not isoindoles but illustrate the principle, modifications to the core structure led to variations in antibacterial potency, highlighting the importance of specific functional groups for activity. uwi.edu For novel anisidinoquinolones, an increasing number of hydrogen bond acceptor/donor groups, as seen in derivatives 4e and 6e, led to a significant increase in antibacterial activity. pharmacypractice.org

Influence of Stereochemistry on Biological Interactions

Stereochemistry, the three-dimensional arrangement of atoms, is a fundamental aspect of molecular recognition in biological systems and can dramatically influence a drug's efficacy and pharmacokinetics. nih.govnih.gov The different spatial arrangements of enantiomers (non-superimposable mirror images) of a chiral drug can lead to significantly different interactions with chiral biological targets like proteins and receptors. nih.gov

While direct stereochemical studies on this compound are not extensively detailed in the provided context, the principles of chirality are universally applicable to drug design. nih.govnih.gov The development of methods to separate and identify chiral molecules, such as the use of o-phthalaldehyde (B127526) to create fluorescent diastereoisomeric isoindole derivatives for analysis, underscores the importance of chirality in biological studies. acs.org The synthesis of specific stereoisomers, such as (3aR,4S,7R,7aS)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, indicates the recognized need to control stereochemistry in the preparation of these compounds for potential pharmaceutical use. nih.govchemicalbook.com The creation of chiral inhibitors is an emerging strategy to improve selectivity for biological targets. nih.gov For example, in organocatalytic reactions to produce complex heterocyclic systems, the electronic nature and position of substituents have been shown to significantly affect the enantioselectivity of the products, which in turn would be expected to alter their biological activity. mdpi.com This highlights that controlling the stereoconfiguration is a vital step in developing more selective and effective therapeutic agents based on the isoindole framework. acs.org

Applications of 4,5,6,7 Tetrahydro 2h 4,7 Methanoisoindole As a Chemical Scaffold and Research Tool

Role as a Privileged Scaffold in Medicinal Chemistry Research

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, often with high affinity. The 4,5,6,7-tetrahydroindole and isoindole core structures are recognized as such scaffolds due to their prevalence in a variety of biologically active compounds. mdpi.com The rigid bicyclic system allows for the precise spatial orientation of appended functional groups, facilitating targeted interactions with the active sites of proteins and enzymes.

Derivatives of this scaffold are found in drugs targeting a range of conditions. For example, Molindone is an antipsychotic used to treat schizophrenia, and other derivatives have been investigated as GABAA agonists for anxiety and as potent inhibitors of heat shock protein 90 (Hsp90) for cancer treatment. mdpi.comnih.gov The versatility of the 4,5,6,7-tetrahydroindol-4-one motif, a close analog, allows for its use in synthesizing complex polyheterocyclic structures with potential applications in both medicine and optoelectronics. mdpi.comnih.gov This wide-ranging biological activity underscores the importance of the tetrahydroindole core as a starting point for the design and discovery of new therapeutic agents. mdpi.com

The development of N-fused isoquinoline (B145761) derivatives from 4,5,6,7-tetrahydroindol-4-one has led to potent inhibitors of human nucleotide pyrophosphatase/phosphodiesterase 1 and 3. mdpi.com Furthermore, the tetrahydroisoindole framework is a key component in a novel series of potent and selective COX-2 inhibitors that lack the traditional sulfonyl group, demonstrating its utility in creating new classes of anti-inflammatory agents. nih.gov

Building Blocks for Enzyme Inhibitors

The tetrahydroisoindole scaffold serves as a foundational building block for a variety of potent and selective enzyme inhibitors. Its structural rigidity and synthetic tractability allow for the systematic modification and optimization of inhibitor properties.

Cyclooxygenase-2 (COX-2) Inhibitors: Novel 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives have been synthesized and identified as potent and selective inhibitors of the COX-2 enzyme. nih.gov These compounds, which notably lack a sulfonyl moiety common in other COX-2 inhibitors, show high efficacy. For instance, compounds with 4,4'-difluoro substitution on the phenyl rings demonstrated optimal inhibitory potency, with IC₅₀ values for COX-2 as low as 0.6 nM. nih.gov

Protoporphyrinogen Oxidase (PPO) Inhibitors: A series of N-(benzothiazol-5-yl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-diones have been developed as potent inhibitors of PPO, a key enzyme in the chlorophyll (B73375) and heme biosynthetic pathways, making it a major target for herbicides. nih.gov One of the most potent compounds identified, S-(5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-6-fluorobenzothiazol-2-yl) O-methyl carbonothioate, exhibited a kᵢ value of 0.08 µM, which is approximately nine times more potent than the commercial herbicide sulfentrazone. nih.gov

Sirtuin (SIRT) Inhibitors: The tetrahydroindole framework has been used to develop inhibitors for sirtuins, a class of enzymes involved in cellular regulation. Specifically, 2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxamides have been identified as potent and selective inhibitors of SIRT2, with one compound showing an IC₅₀ value of 0.98 µM. researchgate.net

Human Neutrophil Elastase (HNE) Inhibitors: The 1,5,6,7-tetrahydro-4H-indazol-4-one core, an isostere of the tetrahydroindole scaffold, is suitable for synthesizing potent HNE inhibitors, with Kᵢ values in the low nanomolar range (6–35 nM). nih.gov These inhibitors could be developed into therapeutics for diseases characterized by excessive HNE activity. nih.gov

Autotaxin (ATX) Inhibitors: Derivatives based on a 4,5,6,7-tetrahydro-7H-pyrazolo[3,4-c]pyridin-7-one core, another related heterocyclic system, have been designed as allosteric inhibitors of autotaxin, a key enzyme in pulmonary fibrosis. nih.gov Optimized compounds showed IC₅₀ values as low as 0.7 nM and demonstrated significant reduction of fibrosis in animal models. nih.gov

| Scaffold Derivative | Target Enzyme | Inhibitory Potency |

|---|---|---|

| 1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole | COX-2 | IC₅₀ = 0.6-100 nM nih.gov |

| N-(benzothiazol-5-yl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione | PPO | kᵢ = 0.08 µM nih.gov |

| 2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxamide | SIRT2 | IC₅₀ = 0.98 µM researchgate.net |

| 1,5,6,7-tetrahydro-4H-indazol-4-one derivative | HNE | Kᵢ = 6-35 nM nih.gov |

| 4,5,6,7-tetrahydro-7H-pyrazolo[3,4-c]pyridin-7-one derivative | ATX | IC₅₀ = 0.7 nM nih.gov |

Precursors for Complex Molecular Synthesis (e.g., Porphyrins)

The 4,5,6,7-tetrahydroindol-4-one framework is a valuable starting material for the synthesis of more complex, polyheterocyclic structures. nih.gov While direct synthesis of porphyrins from this specific precursor is not prominently documented, its utility in constructing other intricate molecular architectures is well-established.

For example, these scaffolds have been used in the total synthesis of analogs of mitomycin C, a potent anticancer agent. nih.gov They also serve as precursors for pyrrolo[3,2-a]carbazoles, which have been investigated as potential kinase inhibitors. nih.gov The synthesis involves reactions like the Fischer indole (B1671886) synthesis, where the tetrahydroindolone is fused with another ring system. nih.gov Furthermore, palladium-catalyzed cyclization of N-(2-halobenzyl)-substituted 4,5,6,7-tetrahydro-4-indolone yields condensed pyrroloindole structures through a tandem C-H bond activation process. nih.gov These examples highlight the role of the tetrahydroindole core as a versatile platform for building architecturally complex and biologically relevant molecules.

Utility in Polymer Synthesis

The tetrahydroindole scaffold has found significant application in the field of polymer chemistry. Derivatives such as N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole serve as key monomers in the synthesis of functional polyethers. researchgate.netmdpi.com

These polymers are typically synthesized via anionic ring-opening polymerization, often catalyzed by bases like potassium hydroxide (B78521) (KOH). mdpi.com This process opens the epoxy ring of the monomer to form linear polyethers that feature pendant tetrahydroindole rings. researchgate.net The resulting homopolymers and copolymers (e.g., with ethylene (B1197577) glycol methylglycidyl ether) are generally brown, resinous, or powdered substances that are soluble in a range of organic solvents and are thermally stable up to 275 °C. mdpi.com

A notable property of these polyethers is their behavior as high-resistance organic semiconductors, with electrical conductivity measured at approximately 10⁻¹⁴ S/cm. researchgate.netmdpi.com This characteristic makes them promising candidates for applications in electronics and the development of photosensitive materials. mdpi.com

| Polymer Type | Monomer | Molecular Weight (Mw) | Electrical Conductivity | Thermal Stability |

|---|---|---|---|---|

| Homopolymer | N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole | 8.7–11.7 kDa mdpi.com | ~10⁻¹⁴ S/cm mdpi.com | Up to 275 °C mdpi.com |

| Copolymer | N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole and ethylene glycol methylglycidyl ether | 5.6–14.2 kDa mdpi.com | Not specified | Not specified |

Development of Molecular Force Probes and Photoswitches

While specific applications of 4,5,6,7-tetrahydro-2H-4,7-methanoisoindole as molecular force probes or photoswitches are not extensively detailed in the literature, the parent 4,5,6,7-tetrahydroindole structure is recognized as a valuable starting material for creating photosensitive materials. mdpi.com The electronic properties of polymers derived from this scaffold suggest their potential utility in applications that rely on responses to light or electrical stimuli. The development of such materials is an active area of research, leveraging the unique characteristics of the tetrahydroindole core.

Applications in Organic Reaction Development (e.g., Ring-Opening Reactions)

The 4,5,6,7-tetrahydroisoindole scaffold is central to the development of various organic reactions. Its formation and subsequent transformations are subjects of synthetic methodology research.

One key application is in ring-opening polymerization , where epoxy-functionalized tetrahydroindoles undergo anionic ring-opening to produce functional polymers, as discussed previously. mdpi.com

The synthesis of the tetrahydroisoindole ring itself can be achieved through innovative catalytic methods. For instance, substituted 1,3-dihydro-2H-isoindoles (isoindolines) can be reduced to 4,5,6,7-tetrahydro-2H-isoindoles via a palladium-catalyzed formate (B1220265) reduction . nih.gov This reaction demonstrates a method for dearomatizing the isoindole system to access the saturated carbocyclic ring. nih.gov

Furthermore, the 4,5,6,7-tetrahydroindol-4-one motif is a versatile substrate in various cycloaddition and condensation reactions to build complex heterocyclic systems. nih.gov For example, it undergoes [4+2]-cycloaddition with dichloroketene (B1203229) to form tricyclic products. nih.gov This reactivity showcases the utility of the scaffold in developing new synthetic routes and exploring novel chemical space.

Future Perspectives in 4,5,6,7 Tetrahydro 2h 4,7 Methanoisoindole Research

Design and Synthesis of Novel Derivatives with Enhanced Biological Activity and Selectivity

The foundational structure of the 4,5,6,7-Tetrahydro-2H-4,7-methanoisoindole scaffold is readily accessible, often beginning with the synthesis of (3aR,4S,7R,7aS)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione. nih.govchemicalbook.com The future of this research area lies in the strategic design and synthesis of novel derivatives to probe and enhance biological activity and selectivity.

Key future research directions will likely include:

N-Functionalization: The isoindole nitrogen atom is a prime site for modification. Future synthetic campaigns will likely explore the introduction of a wide array of substituents—including alkyl, aryl, and heterocyclic moieties—to systematically investigate structure-activity relationships (SAR). These modifications can modulate properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, which are critical for tuning binding affinity and selectivity for a given biological target.

Framework Substitution: The bicyclo[2.2.1]heptane core offers multiple positions for substitution. The use of substituted cyclopentadienes in the initial Diels-Alder reaction can introduce functionality onto the carbocyclic portion of the molecule. researchgate.net This approach allows for the creation of derivatives with altered polarity, metabolic stability, and target interaction profiles.

Stereochemical Control: The Diels-Alder reaction to form the core scaffold can result in different stereoisomers, primarily the endo and exo products. youtube.com These isomers can exhibit significantly different biological activities and physical properties due to their distinct three-dimensional arrangement. While the exo product is often thermodynamically more stable, the endo product may be the kinetically favored one. youtube.commasterorganicchemistry.com Future investigations will focus on employing stereoselective synthetic strategies, such as the use of Lewis acid catalysts, to selectively generate the desired isomer and fully explore the biological consequences of this stereochemical diversity. masterorganicchemistry.com

The table below outlines potential derivatives and the scientific rationale for their synthesis.

| Derivative Name | Rationale for Synthesis |

| N-Benzyl-4,5,6,7-tetrahydro-2H-4,7-methanoisoindole | To increase lipophilicity and explore potential pi-stacking interactions with protein targets. |

| N-(4-Hydroxyphenyl)-4,5,6,7-tetrahydro-2H-4,7-methanoisoindole | To introduce a hydrogen-bond donor/acceptor group and improve aqueous solubility. |